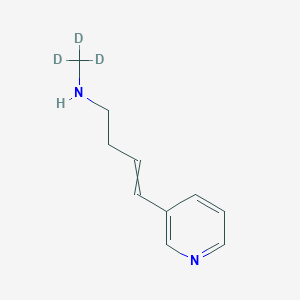

Metanicotin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[Methyl-d3]metanicotine, also known as [Methyl-d3]metanicotine, is a useful research compound. Its molecular formula is C₁₀H₁₁D₃N₂ and its molecular weight is 165.25. The purity is usually 95%.

BenchChem offers high-quality [Methyl-d3]metanicotine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Methyl-d3]metanicotine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Forschung

Metanicotin-d3 kann aufgrund seiner strukturellen Ähnlichkeit zu Nikotin in der biomedizinischen Forschung eingesetzt werden. Es kann als stabiles Isotopenlabel in pharmakokinetischen Studien dienen, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von nikotinbasierten Medikamenten zu verstehen {svg_1}. Dies kann besonders nützlich sein bei der Entwicklung von Behandlungen für Nikotinsucht oder bei der Erforschung des therapeutischen Potenzials von Nikotinanaloga bei verschiedenen Krankheiten.

Krebsbehandlung und -diagnose

Die Stoffwechselwege der Verbindung können für gezielte Krebstherapien untersucht werden. Durch die Verfolgung des Stoffwechsels von this compound in Tumorzellen können Forscher potenzielle Biomarker für die Früherkennung von Krebs identifizieren oder die Wirksamkeit von Chemotherapeutika überwachen {svg_2}.

Neurologische Erkrankungen

This compound könnte bei der Untersuchung neurologischer Erkrankungen eingesetzt werden, bei denen das cholinerge System beteiligt ist, wie z. B. Alzheimer-Krankheit und Parkinson-Krankheit. Seine Rolle bei der Modulation der Neurotransmitterfreisetzung macht es zu einem wertvollen Werkzeug, um die Pathophysiologie dieser Erkrankungen zu verstehen und neue therapeutische Strategien zu entwickeln {svg_3}.

Suchtstudien

Als Nikotinanalog kann this compound in der Suchtforschung eingesetzt werden, um die Mechanismen zu untersuchen, die der Tabakabhängigkeit zugrunde liegen. Es kann helfen, die Auswirkungen von Nikotin auf die Gehirnfunktion und das Verhalten zu beurteilen, was für die Entwicklung effektiverer Raucherentwöhnungsprogramme entscheidend ist {svg_4}.

Psychiatrische Forschung

Die Forschung zur Assoziation zwischen Nikotinkonsum und psychischen Erkrankungen wie Depression und Angstzuständen könnte von this compound profitieren. Es ermöglicht die Verfolgung der Auswirkungen von Nikotin auf die Stimmung und die kognitive Funktion und liefert so Erkenntnisse für potenzielle Behandlungen dieser psychischen Erkrankungen {svg_5}.

Entwicklung von Pharmakotherapie

This compound kann bei der Entwicklung neuer Pharmakotherapien zur Raucherentwöhnung helfen. Durch die Untersuchung seiner Interaktion mit nikotinischen Acetylcholinrezeptoren können Forscher Medikamente entwickeln, die die Wirkungen von Nikotin nachahmen oder blockieren, und so neue Wege für die Behandlung eröffnen {svg_6}.

Wirkmechanismus

Target of Action

Metanicotine-d3, also known as [Methyl-d3]metanicotine, is a derivative of nicotine and shares similar targets. The primary targets of Metanicotine-d3 are neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in neurotransmission, influencing various physiological processes such as cognition, memory, and muscle control.

Mode of Action

Metanicotine-d3 acts as an agonist at nAChRs . It binds to these receptors, triggering a conformational change that opens the ion channel. This allows the flow of ions across the cell membrane, leading to depolarization and the initiation of an action potential . The resulting changes can influence various neuronal processes, potentially altering mood, cognition, and other neurological functions.

Biochemical Pathways

The biochemical pathways affected by Metanicotine-d3 are likely similar to those of nicotine. Nicotine metabolism involves several pathways, including the pyridine pathway , pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and co-factors, leading to the production of numerous metabolites. The downstream effects of these pathways can influence various cellular processes, potentially contributing to the pharmacological effects of Metanicotine-d3.

Pharmacokinetics

Nicotine is rapidly absorbed into the bloodstream and distributed throughout the body . It is metabolized primarily by liver enzymes, including CYP2A6, UGT, and FMO . The metabolic clearance of nicotine is high, with plasma concentrations typically ranging from 20 to 40 ng/ml during the day .

Result of Action

The molecular and cellular effects of Metanicotine-d3’s action are likely to be similar to those of nicotine, given their structural similarity. These effects can include increased neurotransmitter release, modulation of gene expression, and changes in neuronal excitability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metanicotine-d3. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as genetic variations in metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

[Methyl-d3]metanicotine interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of nicotinic acetylcholine receptors . The nature of these interactions involves binding to the receptor sites, influencing the transmission of signals across the synapses .

Cellular Effects

[Methyl-d3]metanicotine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the mitochondrial function both in vitro and in vivo . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of [Methyl-d3]metanicotine involves its interaction with biomolecules at the molecular level. It binds with high affinity to rat brain nicotine binding sites . It exerts its effects through enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Methyl-d3]metanicotine change over time. It has been observed that nicotine administered via tobacco smoke generates acute analgesic effects to thermal stimuli

Dosage Effects in Animal Models

The effects of [Methyl-d3]metanicotine vary with different dosages in animal models. It has been found that metanicotine is a centrally acting neuronal nicotinic agonist with preferential antinociceptive effects in animals

Metabolic Pathways

[Methyl-d3]metanicotine is involved in several metabolic pathways. It is metabolized primarily by the liver enzymes CYP2A6, glucuronosyltransfease (UGT), and flavin-containing monooxygenase (FMO) . It interacts with these enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

[Methyl-d3]metanicotine is transported and distributed within cells and tissues. Upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules . This suggests that [Methyl-d3]metanicotine may influence the transport and distribution of mitochondria within cells.

Subcellular Localization

The subcellular localization of [Methyl-d3]metanicotine and its effects on activity or function are complex. It is known to interact with mitochondria , suggesting a possible localization within this organelle

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)

![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)